(R)-2-Amino-2-(benzofuran-2-YL)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
1260619-31-5 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(2R)-2-amino-2-(1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13)/t9-/m1/s1 |
InChI Key |
PQSKXCUSMBAOPA-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for R 2 Amino 2 Benzofuran 2 Yl Acetic Acid and Chiral Benzofuran Alpha Amino Acid Derivatives
Retrosynthetic Analysis of the (R)-2-Amino-2-(benzofuran-2-YL)acetic Acid Scaffold
A logical retrosynthetic analysis of the target molecule, this compound, suggests several viable synthetic pathways. The primary disconnection points are the C-N and C-C bonds at the chiral alpha-carbon.
One common strategy involves the disconnection of the amino group, leading back to an α-keto acid or a derivative. This precursor, 2-oxo-2-(benzofuran-2-yl)acetic acid, can then be subjected to a stereoselective amination process. Alternatively, an α-halo-2-(benzofuran-2-yl)acetic acid derivative could serve as an electrophile for an asymmetric amination.
Another approach focuses on building the amino acid moiety onto a pre-existing benzofuran (B130515) core. This could involve the asymmetric Strecker synthesis, starting from benzofuran-2-carbaldehyde, or the use of a chiral glycine (B1666218) enolate equivalent that reacts with a suitable benzofuran electrophile.
Finally, a resolution-based approach can be considered, where the racemic 2-amino-2-(benzofuran-2-yl)acetic acid is synthesized and the desired (R)-enantiomer is separated.
Enantioselective Synthesis Strategies
The cornerstone of synthesizing this compound lies in the effective control of its stereochemistry. Various enantioselective strategies can be employed to achieve this, ranging from asymmetric catalysis to the use of chiral auxiliaries and resolution techniques.
Asymmetric Catalysis Approaches for Chiral Benzofuran Systems, including Amino Acid Ligand-Mediated Reactions
Asymmetric catalysis offers an elegant and atom-economical approach to establishing the chiral center. Transition metal catalysis, particularly with palladium and copper, has been extensively used in the synthesis of benzofuran rings. nih.govacs.org By employing chiral ligands, these reactions can be rendered enantioselective. For instance, a palladium-catalyzed cross-coupling reaction to form the benzofuran core could be influenced by a chiral phosphine ligand to induce asymmetry.
While direct asymmetric catalytic synthesis of the target molecule is not extensively documented, analogous transformations provide a proof of principle. For example, the asymmetric conjugate addition of benzofuran-2-ones to alkyl 2-phthalimidoacrylates, catalyzed by tertiary amine thioureas, has been shown to produce enantioenriched α-amino acid derivatives. nih.gov This highlights the potential of organocatalysis in controlling the stereochemistry of molecules containing a benzofuran moiety.
Furthermore, amino acid-derived ligands themselves can be used to induce enantioselectivity in metal-catalyzed reactions. The inherent chirality of these ligands can be transferred to the product, offering a powerful tool for asymmetric synthesis.
Stereoselective Introduction of the Alpha-Amino Acid Moiety
A key challenge is the stereoselective introduction of the amino group at the α-position. Several methods can be envisioned for this transformation.
Reductive Amination of α-Keto Esters: The precursor, 2-oxo-2-(benzofuran-2-yl)acetic acid ester, can be converted to the target amino acid via asymmetric reductive amination. Biocatalysis using imine reductases (IREDs) has emerged as a powerful tool for this purpose, offering high conversions and excellent enantioselectivity for the synthesis of N-substituted α-amino esters from α-ketoesters. nih.gov
Asymmetric Amination of β-Keto Ester Derivatives: While not a direct route, the asymmetric α-amination of β-keto esters using bifunctional organocatalysts can produce α-amino acid derivatives with high enantioselectivity. beilstein-journals.org This methodology could potentially be adapted for precursors bearing a benzofuran group.
Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries is a well-established and reliable method for stereocontrol. Chiral oxazolidinones, popularized by Evans, can be acylated with a 2-(benzofuran-2-yl)acetyl chloride. wikipedia.org Subsequent diastereoselective α-amination or alkylation followed by conversion to the amino group and cleavage of the auxiliary would yield the desired enantiomerically enriched amino acid. Pseudoephedrine is another practical chiral auxiliary that can be used to form an amide, which then directs the stereoselective introduction of the amino group. nih.gov
Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the direct conversion of an α,β-unsaturated ester derived from 2-(benzofuran-2-yl)acetic acid into an α-amino-β-hydroxy acid derivative with high regio- and enantioselectivity. anu.edu.aursc.org Subsequent removal of the hydroxyl group would provide the target amino acid.
Chiral Resolution Techniques for Enantiomeric Purity
When a racemic mixture of 2-amino-2-(benzofuran-2-yl)acetic acid is synthesized, chiral resolution is necessary to isolate the desired (R)-enantiomer.
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to selectively react with one enantiomer of a racemic mixture. Lipases are commonly used for the kinetic resolution of racemic alcohols and their derivatives, which can be precursors to the target amino acid. researchgate.netmdpi.com For instance, a lipase could selectively acylate the (S)-enantiomer of a precursor alcohol, leaving the (R)-enantiomer unreacted and thus resolved. Similarly, acylases can be used for the resolution of racemic N-acyl amino acids, where the enzyme selectively hydrolyzes the N-acyl group of the L-amino acid. google.com A coupled enzymatic system can even be used to convert a racemic mixture entirely into the desired L-form. nih.gov
Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as a chiral amine or acid. The resulting diastereomers can then be separated by fractional crystallization due to their different physical properties.
Precursor Synthesis and Functionalization Pathways
Synthesis of 2-(Benzofuran-2-yl)acetic Acid Precursors
Various methods have been reported for the synthesis of 2-(benzofuran-2-yl)acetic acid and its derivatives. A common approach involves the construction of the benzofuran ring followed by the introduction or modification of the acetic acid side chain.
One-pot multicomponent reactions can be employed, for example, the reaction of a substituted phenol with an arylglyoxal and Meldrum's acid can lead to the formation of substituted 2-(benzofuran-3-yl)acetic acids. mdpi.com While the substitution pattern is different, this illustrates the feasibility of multicomponent strategies.
Alternatively, palladium- or copper-catalyzed reactions are widely used to construct the benzofuran nucleus. nih.govacs.org For instance, a Sonogashira coupling followed by cyclization can yield the benzofuran ring system. Subsequent functionalization at the 2-position can then be carried out to introduce the acetic acid moiety.
A more direct approach involves the use of a precursor that already contains the acetic acid or a related functional group. For example, palladium-catalyzed reactions of 2-(2-formylphenoxy)acetonitriles with aryl boronic acids can produce benzofuran derivatives. nih.gov
Below is a table summarizing some of the key synthetic reactions and precursors involved in the synthesis of chiral benzofuran alpha-amino acid derivatives.
| Reaction Type | Precursor(s) | Key Reagents/Catalysts | Product Type | Reference(s) |
| Asymmetric Reductive Amination | 2-Oxo-2-(benzofuran-2-yl)acetic acid ester, Amine | Imine Reductase (IRED) | This compound ester | nih.gov |
| Chiral Auxiliary Mediated Amination | 2-(Benzofuran-2-yl)acetyl chloride, Chiral Oxazolidinone | Base, Aminating Agent | Diastereomeric N-acylated oxazolidinone | wikipedia.org |
| Enzymatic Kinetic Resolution | Racemic 1-(benzofuran-2-yl)ethanol | Lipase, Acylating Agent | (R)-1-(Benzofuran-2-yl)ethanol | researchgate.net |
| Benzofuran Synthesis | o-Hydroxybenzaldehyde, Bromoacetate | Base | 2-(Benzofuran-2-yl)acetic acid ester | nih.gov |
Routes to Substituted Benzofuran Moieties
A variety of synthetic strategies have been developed to construct the benzofuran core, which can be adapted to produce precursors for chiral benzofuran α-amino acids. These methods often involve transition-metal-catalyzed reactions, which offer high efficiency and functional group tolerance.
Palladium-catalyzed reactions are widely employed for benzofuran synthesis. acs.orgnih.gov One common approach is the Sonogashira coupling of terminal alkynes and o-iodophenols, followed by intramolecular cyclization. acs.orgmdpi.com This method can be performed using a combination of palladium and copper catalysts. acs.orgnih.gov Another palladium-catalyzed strategy involves the reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles. acs.orgnih.gov Furthermore, palladium catalysis can be used to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold through 8-aminoquinoline (B160924) directed C–H arylation, providing a highly modular route to elaborate benzofuran structures. mdpi.com
Copper-based catalysts are also pivotal in benzofuran synthesis. acs.org One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst provide an environmentally friendly approach to amino-substituted benzofurans. acs.org
Lewis acids, such as boron trifluoride diethyl etherate and scandium triflate, have been utilized to promote domino reactions and [4+1] cycloadditions to construct the benzofuran ring system. acs.orgnih.gov These reactions can be highly efficient for producing substituted aminobenzofurans. acs.orgnih.gov For instance, a scandium triflate-mediated [4+1] cycloaddition of isocyanides and o-quinone methides yields substituted aminobenzofurans under moderate conditions. acs.org
Other notable methods include:
Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, which provides a metal-free route to 2-arylbenzofurans in good to excellent yields. nih.gov
Microwave-assisted synthesis from N-protected α-amino acids, which allows for the preparation of α-alkyl-2-benzofuranmethanamines without significant racemization. organic-chemistry.orglookchem.com
Ruthenium-catalyzed isomerization and ring-closing metathesis of 1-allyl-2-allyloxybenzenes. organic-chemistry.org
A cascade cyclization strategy using ortho-hydroxy α-aminosulfones to produce aminobenzofuran derivatives. nih.gov
The table below summarizes various catalytic systems and their applications in synthesizing substituted benzofuran derivatives.
| Catalyst System | Starting Materials | Type of Reaction | Product Type | Reference |
| Palladium Acetate | Aryl boronic acid, 2-(2-formylphenoxy)acetonitrile | Cascade Reaction | 2-Benzoylbenzofuran | acs.orgnih.gov |
| (PPh₃)PdCl₂ / Copper Iodide | o-Iodophenol, Terminal alkyne | Sonogashira Coupling / Cyclization | 2,3-Disubstituted benzofuran | acs.orgorganic-chemistry.org |
| Scandium Triflate | o-Hydroxybenzhydryl alcohol, Isocyanide | [4+1] Cycloaddition | Substituted aminobenzofuran | acs.org |
| Copper Iodide | o-Hydroxy aldehyde, Amine, Alkyne | One-pot Reaction | Amino-substituted benzofuran | acs.org |
| PhI(OAc)₂ (catalyst) | 2-Hydroxystilbene | Oxidative Cyclization | 2-Arylbenzofuran | nih.gov |
Scalability and Efficiency Considerations in Synthetic Routes
The transition from laboratory-scale synthesis to larger-scale production is a critical factor in the practical application of any synthetic methodology. For chiral benzofuran α-amino acids, scalability and efficiency are paramount for potential pharmaceutical development. Several reported synthetic routes for benzofuran derivatives have demonstrated potential for large-scale production.
A palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates has been shown to be readily scalable to gram quantities without significant issues. nih.gov Similarly, a cascade cyclization reaction involving ortho-hydroxy α-aminosulfones has been successfully performed on a gram scale, achieving high yields of 85% and 73% for different derivatives, highlighting its potential for large-scale production. nih.gov
Efficiency is often dictated by factors such as reaction conditions, catalyst loading, and product yields. Many modern synthetic methods aim for high efficiency under mild conditions. For example, a microwave-assisted route to prepare chiral 2-substituted benzofurans from carboxylic acids proceeds in good yields under mild conditions, which is advantageous for preserving stereochemical integrity. lookchem.com The use of Lewis acids like scandium triflate has also led to highly efficient and high-yielding syntheses of aminobenzofurans under moderate reaction conditions. acs.orgnih.gov
The table below outlines key efficiency and scalability metrics for selected synthetic routes.
| Synthetic Route | Key Features | Reported Yield | Scale | Reference |
| Cascade Cyclization | DMAP-mediated, Tandem reaction | 73-95% | Gram-scale | nih.gov |
| Palladium-catalyzed Tandem Reaction | One-pot, Desulfinative addition | Moderate to Excellent | Gram quantity | nih.gov |
| Microwave-assisted Synthesis | From N-protected α-amino acids, No racemization | Good | Not specified | organic-chemistry.orglookchem.com |
| Scandium Triflate-catalyzed Cycloaddition | Lewis acid catalysis, Moderate conditions | High | Not specified | acs.orgnih.gov |
These examples demonstrate that progress is being made in developing not only novel but also practical and scalable methods for the synthesis of substituted benzofurans, which are essential for the production of complex molecules like this compound.
Stereochemical Control and Chiral Recognition Studies in Benzofuran Amino Acid Systems
Elucidation of Absolute Configuration and Enantiomeric Excess
The determination of the absolute configuration and the enantiomeric purity of a chiral compound are critical steps in its characterization and application. For a molecule like (R)-2-Amino-2-(benzofuran-2-YL)acetic acid, a variety of analytical techniques can be employed to unequivocally establish its three-dimensional structure and its enantiomeric excess (ee).
Absolute Configuration Determination
The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise assignment of the spatial arrangement of each atom. For this compound, obtaining a suitable crystal and performing X-ray diffraction analysis would confirm the (R) configuration at the α-carbon.
In the absence of a crystal structure, spectroscopic methods in conjunction with chiral auxiliaries or derivatizing agents can be utilized. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be a powerful tool. The interaction of the enantiomers of 2-Amino-2-(benzofuran-2-YL)acetic acid with a chiral agent leads to the formation of diastereomeric complexes or derivatives, which exhibit distinct chemical shifts in the NMR spectrum.
Another valuable technique is chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. The resulting spectra, particularly the sign and intensity of the Cotton effects, can be correlated with the absolute configuration of the molecule, often through comparison with structurally related compounds of known configuration or with theoretical calculations.
Enantiomeric Excess Determination
The enantiomeric excess (ee) of a sample of this compound quantifies the predominance of one enantiomer over the other. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining ee. By employing a chiral stationary phase (CSP), the enantiomers of 2-Amino-2-(benzofuran-2-YL)acetic acid can be separated, and the relative areas of the corresponding peaks in the chromatogram provide a direct measure of the enantiomeric ratio.
Alternatively, NMR spectroscopy with chiral solvating or derivatizing agents can also be used to determine the ee. The integration of the distinct signals corresponding to the diastereomeric species allows for the calculation of the enantiomeric ratio.
| Technique | Principle | Information Obtained |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystal lattice | Unambiguous absolute configuration |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Enantiomeric excess (ee), separation of enantiomers |
| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinct NMR signals | Enantiomeric excess (ee), can infer absolute configuration |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light | Information on absolute configuration through Cotton effects |
Principles of Chiral Recognition within Benzofuran-Based Receptors
Chiral recognition is a fundamental process in nature and is crucial for the development of new catalysts, sensors, and separation methods. The benzofuran (B130515) scaffold can be incorporated into larger molecular architectures to create receptors capable of selectively binding one enantiomer of a chiral guest molecule, such as an amino acid derivative.
Design and Synthesis of Benzofuran Receptors for Chiral Recognition of Amino Acid Derivatives
The design of a chiral receptor based on the benzofuran moiety for the recognition of amino acid derivatives involves the strategic placement of functional groups that can engage in specific non-covalent interactions with the guest molecule. A successful design often relies on the "three-point interaction model," which posits that a minimum of three distinct points of interaction between the host and guest are necessary for effective chiral discrimination.
For instance, a benzofuran-based receptor could be designed to have a cavity or binding site that complements the size and shape of the target amino acid derivative. Functional groups such as amides, ureas, or hydrogen bond donors and acceptors can be incorporated to interact with the amino and carboxyl groups of the amino acid. The inherent chirality of the receptor, which can be introduced through the use of chiral building blocks in its synthesis, is essential for creating a diastereomeric interaction with the enantiomers of the guest, leading to differential binding affinities.
One notable example from the literature describes a chiral benzofuran receptor designed to mimic an oxyanion hole. nih.govrsc.org This receptor was synthesized and its ability to associate with amino acid derivatives was studied, with X-ray crystallography confirming the presence of the oxyanion-hole motif. nih.govrsc.org
The synthesis of such receptors often involves multi-step organic synthesis, starting from functionalized benzofuran precursors. Chiral auxiliaries or catalysts can be employed to control the stereochemistry during the synthesis, ensuring the final receptor has the desired absolute configuration.
| Receptor Design Feature | Purpose in Chiral Recognition | Example Functional Group |
| Pre-organized Cavity | Provides a size and shape-selective binding site | Macrocyclic structure |
| Hydrogen Bond Donors/Acceptors | Interact with the amino and carboxyl groups of the amino acid | Amides, ureas, hydroxyl groups |
| Aromatic Surfaces | Engage in π-π stacking interactions with aromatic side chains | The benzofuran ring itself, other aromatic moieties |
| Inherent Chirality | Creates a chiral environment for diastereomeric interactions | Chiral building blocks in the receptor's backbone |
Molecular Interactions Governing Chiral Discrimination in Benzofuran-Amino Acid Associations
The selective binding of one enantiomer of an amino acid derivative by a chiral benzofuran-based receptor is governed by a combination of non-covalent interactions. The difference in the stability of the diastereomeric complexes formed between the receptor and each enantiomer of the guest molecule is the basis of chiral recognition.
Key Molecular Interactions:
Hydrogen Bonding: The amino group (-NH₂) and the carboxyl group (-COOH) of the amino acid derivative are key sites for hydrogen bonding. A well-designed receptor will have complementary hydrogen bond donors and acceptors positioned to form multiple hydrogen bonds with the guest. The precise geometry of these interactions can differ between the two enantiomers, leading to a difference in binding energy.
π-π Stacking: The aromatic benzofuran ring of the receptor can engage in π-π stacking interactions with aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. The orientation of these stacking interactions can be stereochemically dependent.
Steric Repulsion: The chiral environment of the receptor's binding site can create steric hindrance that disfavors the binding of one enantiomer over the other. The "fit" of the guest molecule within the receptor's cavity is crucial.
Ion-Pairing: If the amino acid and the receptor are in their charged forms, electrostatic interactions can play a significant role in the binding event.
The study of these interactions can be carried out using various techniques, including NMR spectroscopy (e.g., Nuclear Overhauser Effect studies to determine proximity of atoms), computational modeling, and X-ray crystallography of the host-guest complex. These studies provide valuable insights into the mechanism of chiral recognition at the molecular level.
Applications of R 2 Amino 2 Benzofuran 2 Yl Acetic Acid As a Molecular Research Scaffold
Design and Synthesis of Novel Benzofuran-Derived Amino Acid Probes
The unique structure of (R)-2-Amino-2-(benzofuran-2-YL)acetic acid, combining a rigid heterocyclic system with the versatile functionality of an amino acid, makes it an ideal foundation for the creation of sophisticated molecular probes. These probes are instrumental in studying complex biological processes.
A significant advancement in the use of benzofuran-amino acid scaffolds has been the development of a practical, enantioselective synthesis for cyclic trans-β-amino acid derivatives. This synthetic route provides access to a new class of flavonoid-inspired bicyclic and tricyclic architectures. The process allows for the creation of a diverse set of structurally complex, natural product-like compounds that can be used as chemical probes to modulate biomacromolecular interactions.
In one notable application, these scaffolds were used to generate a library of compounds that were subsequently evaluated in cell-based assays. This screening led to the identification of a potent cell motility inhibitor, demonstrating the utility of this scaffold in discovering new bioactive molecules. The synthesis allows for the production of both enantiomers of the β-amino acids in large quantities, depending on the specific ligand used in the key aminohydroxylation step. This versatility is crucial for exploring stereospecific interactions in biological systems.
While this compound is a key scaffold, related benzofuranone cores also serve as critical synthons—or building blocks—for constructing more complex molecules. For instance, functionalized benzofuran (B130515) synthons are central to the palladium-mediated synthesis of analogues of naturally occurring salvianolic acids, which are known for their antioxidant properties. nih.govresearchgate.net This approach allows for the creation of derivatives with a balanced lipophilicity and hydrophilicity, which is important for developing potential antioxidants for low-density lipoproteins (LDL). nih.gov The use of these synthons enables the attachment of various functional groups to a common intermediate, providing a modular route to a wide range of complex natural product analogues. researchgate.net
Derivatization Strategies for Functional Diversification
The amino and carboxylic acid functional groups of this compound provide convenient handles for extensive chemical modification. These derivatization strategies allow for the creation of a vast array of molecules with diverse functions and properties. researchgate.netnih.gov
Peptidomimetics are compounds designed to mimic peptides but with modified structures to improve properties such as stability against enzymatic degradation and oral bioavailability. biosyn.comnih.gov Incorporating a non-natural amino acid like this compound into a peptide sequence is a key strategy for creating novel peptide mimetics.
A powerful method for creating these conjugates involves the synthesis of benzofuran-2-carboxamides. mdpi.com Advanced synthetic strategies, such as 8-aminoquinoline (B160924) directed C–H arylation followed by a highly efficient transamidation protocol, allow for the creation of elaborate C3-substituted benzofuran-2-carboxamides from a simple benzofuran-2-carboxylic acid precursor. mdpi.com This modular approach enables the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold, while the transamidation step allows for the coupling of various amines, effectively forming a peptide-like bond. mdpi.com The resulting conjugates merge the structural features of the benzofuran core with those of peptides, offering a pathway to new therapeutic agents with enhanced pharmacological profiles. nih.govjaper.in
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery. The benzofuran-amino acid framework is an excellent scaffold for creating such hybrids. By linking the benzofuran core to other heterocyclic systems, researchers have developed novel compounds with a range of biological activities.
For example, new heterocyclic/benzofuran hybrids have been designed and synthesized by combining the benzofuran scaffold with nitrogen-containing heterocycles such as piperazine, tetrazole, and imidazole. nih.govresearchgate.net These hybrids have been investigated for potent anti-inflammatory activity. nih.gov In other studies, benzofuran has been hybridized with pyrazole, pyrimidine, and isoxazole (B147169) motifs to generate compounds with antimicrobial properties. researchgate.net This strategy leverages the distinct biological activities of each heterocyclic component to create a new chemical entity with potentially synergistic or novel effects.
Structure-Activity Relationship (SAR) Investigations of Benzofuran-Amino Acid Constructs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of the this compound scaffold, SAR investigations have been crucial in optimizing potency, selectivity, and other pharmacological properties for various biological targets. researchgate.net
Preliminary SAR studies have shown that modifications at several positions on the benzofuran ring system are critical for activity. For instance, the introduction of substituents at the C-2 and C-5 positions of the benzofuran ring is closely related to the antibacterial activity of the compounds. nih.gov For anticancer activity, the ester group at the C-2 position has been identified as a key site for cytotoxicity. nih.gov
Systematic exploration has led to the development of benzofuran derivatives with a wide array of activities, including potent and selective inhibitors of specific enzymes and modulators of cellular signaling pathways. These findings underscore that the benzofuran scaffold is a highly tunable framework for developing targeted therapeutic agents. mdpi.comresearchgate.net
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Benzofuran Derivatives
| Derivative Class / Substitution | Targeted Biological Activity | Key SAR Findings | Reference |
|---|---|---|---|
| Benzofuran derivatives with substituted benzyl (B1604629) sulfoxide/sulfone at C-2 | SIRT2 Inhibition | The benzofuran core serves as a suitable scaffold for discovering selective SIRT2 inhibitors. Both electron-donating (methoxy) and electron-withdrawing (fluoro) groups at the C-6 position were tolerated, leading to compounds with micromolar IC50 values. | mdpi.com |
| Benzofuran derivatives with varied methyl, acrylate, and carboxylate groups | Angiogenesis Inhibition | The specific arrangement of methyl, acrylate, and carboxylate groups on the benzofuran scaffold is a fundamental requirement for inhibitory activity against Human Umbilical Vein Endothelial Cell (HUVEC) proliferation. | researchgate.net |
| Various benzofuran derivatives | Antiviral (STING Agonists) | Identified benzofurans as a novel chemical scaffold for STING-dependent immunostimulatory compounds. These derivatives induce IFN-I expression and inhibit coronavirus replication at nanomolar concentrations. | nih.gov |
| Benzofuran-based chromenochalcones | Antihyperglycemic & Antidyslipidemic | SAR data indicated that derivatives containing extra prenyl units on the linked benzopyran core showed better antidyslipidemic activity. The presence of the substituted benzofuran moiety was essential for a good activity profile. | nih.gov |
| Benzofuran-5-ol (B79771) derivatives | Antifungal | The benzofuran-5-ol scaffold is a promising lead for antifungal agents, with some derivatives showing activity superior or comparable to the standard drug 5-fluorocytosine. | nih.gov |
Mechanistic Investigations of Biological Interactions in Research Models
Protein-Ligand Binding Analysis for Research Applications, such as Carrier Systems (e.g., interaction with serum albumins)
The interaction of small molecules with plasma proteins is a critical area of investigation in biochemical research, as it influences their distribution and availability. Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are the most abundant proteins in the circulatory system and function as primary transporters for a wide variety of ligands. encyclopedia.pubnih.gov Research into the binding of benzofuran (B130515) derivatives to these carrier proteins provides insight into their potential pharmacokinetic profiles. nih.govnih.gov
Studies on benzofuran derivatives demonstrate their ability to bind efficiently to serum albumins, suggesting that these proteins could act as carriers in potential delivery applications. nih.govmdpi.com The binding process is often investigated using spectroscopic techniques like circular dichroism (CD) and fluorescence spectroscopy. nih.gov These methods can reveal changes in the protein's secondary structure upon ligand binding and determine the affinity of the interaction. encyclopedia.pubnih.gov
For example, fluorescence quenching experiments are used to quantify the binding affinity. The intrinsic fluorescence of tryptophan residues in albumin decreases upon the formation of a complex with a ligand, and this change can be used to calculate binding and dissociation constants. encyclopedia.pubresearchgate.net Research on two 4-nitrophenyl-functionalized benzofuran derivatives, designated BF1 (a benzomonofuran) and BDF1 (a benzodifuran), revealed different binding affinities for BSA. nih.govnih.gov The monofuran derivative (BF1) exhibited a significantly higher affinity than the difuran derivative (BDF1), as evidenced by their dissociation constants (kD). nih.govnih.gov Molecular docking studies suggest this difference may be due to BF1 binding within an interior protein pocket, while BDF1 binds more to the albumin surface. nih.gov
These studies indicate that structural modifications to the benzofuran scaffold, such as the number of furan (B31954) rings, can significantly alter the binding affinity for carrier proteins like serum albumin. nih.govmdpi.com
| Compound | Description | Dissociation Constant (kD) for BSA | Reference |
|---|---|---|---|
| BF1 | 4-Nitrophenyl-functionalized Benzomonofuran | 28.4 ± 10.1 nM | nih.govnih.gov |
| BDF1 | 4-Nitrophenyl-functionalized Benzodifuran | 142.4 ± 64.6 nM | nih.govnih.gov |
Cellular Pathway Modulation Studies (e.g., research into cell motility inhibition by related benzofuran amino acid derivatives using cell-based assays)
Benzofuran-based compounds are investigated for their ability to modulate various cellular signaling pathways, which are fundamental to processes such as cell growth, differentiation, and movement. nih.govnih.gov The versatility of the benzofuran scaffold allows for the synthesis of derivatives that can interact with specific biological targets, leading to the modulation of pathways implicated in various conditions. nih.gov
A key area of research is the investigation of cell motility. In a study focused on developing probes for biological applications, a library of compounds was built from a benzofuran-derived cyclic β-amino acid scaffold. researchgate.net These compounds were evaluated in cell-based assays using NIH3T3 mouse embryonic fibroblast cells to identify potential inhibitors of cell motility. researchgate.net From this screening, one tricyclic derivative was identified as a potent cell motility inhibitor, demonstrating an IC₅₀ value of approximately 40 µM in a chamber cell migration assay. researchgate.net
Beyond cell motility, other research has shown that different benzofuran derivatives can influence other critical cellular pathways. For instance, certain benzene-sulfonamide-based benzofuran derivatives have been designed and synthesized to inhibit the hypoxia-inducible factor (HIF-1) pathway. nih.gov In other research models, new heterocyclic/benzofuran hybrids have been shown to regulate inflammatory processes by affecting the NF-κB and MAPK signaling pathways. nih.gov These findings highlight the broad potential of the benzofuran chemical space in creating molecules that can selectively modulate cellular functions. nih.govnih.gov
Enzyme-Substrate Analog Research and Inhibitor Design Principles
The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently used as a core component in the design of enzyme inhibitors. mdpi.comnih.gov Its rigid structure and synthetic tractability allow for the precise positioning of functional groups to interact with the active sites of target enzymes, making it a valuable starting point for developing substrate analogs or allosteric inhibitors. lookchem.comnih.gov
Research has demonstrated the efficacy of benzofuran derivatives in inhibiting a range of enzymes. For example, novel benzofuran hybrids have been designed as dual inhibitors of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two enzymes crucial in cancer-related signaling pathways. nih.gov One such benzofuranyl thiosemicarbazone derivative, compound 8, showed potent inhibition of both enzymes with nanomolar efficacy. nih.gov
The design principles often involve hybridizing the benzofuran core with other pharmacophores known to interact with a target class. nih.gov Other examples of enzymes targeted by benzofuran-based inhibitors include:
Pim-1 Kinase: Benzofuran-2-carboxylic acids have been identified as potent inhibitors of this serine/threonine kinase, with X-ray crystallography revealing key salt-bridge and hydrogen bond interactions mediated by the compound's carboxylic acid and amino groups. lookchem.com
Glucosamine-6-phosphate (GlcN-6-P) synthase: Benzofuran-2-yl derivatives have been synthesized as potential inhibitors for this enzyme, which is a target for antimicrobial agents. researchgate.net
Chorismate mutase: A series of benzofuran derivatives were found to be active against chorismate mutase, an enzyme present in bacteria, with some compounds showing 64–65% in vitro inhibition at a concentration of 30 mM. acs.org
These examples underscore the utility of the benzofuran structure as a foundational element for designing specific and potent enzyme inhibitors for research applications. lookchem.comnih.govacs.org
| Target Enzyme | Inhibitor Type | IC₅₀ Value | Reference |
|---|---|---|---|
| PI3K | Benzofuranyl thiosemicarbazone (Compound 8) | 2.21 nM | nih.gov |
| VEGFR-2 | Benzofuranyl thiosemicarbazone (Compound 8) | 68 nM | nih.gov |
Role in Understanding Metabolite Formation Pathways through Synthetic Research of Related Compounds
Understanding the metabolic fate of compounds is essential in biochemical studies. The synthetic versatility of the benzofuran core is crucial for research aimed at elucidating metabolite formation pathways. nih.govrsc.org By developing robust and modular synthetic strategies, chemists can prepare not only the parent compound but also hypothesized metabolites, which can then be used as analytical standards to confirm their formation in biological systems. mdpi.comrsc.org
A wide array of synthetic methodologies has been established for constructing and functionalizing the benzofuran nucleus. acs.orgjocpr.com These methods include transition-metal-catalyzed reactions, which offer efficient ways to form the core structure and introduce diverse substituents. acs.orgmdpi.com
Palladium- and Copper-Catalyzed Reactions: Sonogashira coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization, is a common and powerful strategy to build the 2-substituted benzofuran scaffold. rsc.orgjocpr.com
One-Pot Syntheses: Efficient one-pot strategies have been developed, such as a copper-catalyzed reaction between salicylaldehydes, amines, and a source of acetylene (B1199291) to afford amino-substituted benzofurans in high yields. acs.orgnih.gov
Radical Cyclizations: Unique free radical cyclization cascades have been developed as an excellent method for the synthesis of complex, polycyclic benzofuran compounds. rsc.orgscienceopen.com
The ability to synthesize a library of related benzofuran derivatives through these varied routes is fundamental. mdpi.commdpi.com It allows researchers to systematically modify the structure—for example, by introducing hydroxyl groups or other functionalities at positions susceptible to metabolic modification (e.g., oxidation, demethylation). By synthesizing these potential metabolites, researchers can confirm metabolic pathways through techniques like mass spectrometry, comparing the synthetic standards to the products formed in in vitro or in vivo metabolic studies. This synthetic accessibility is therefore a critical enabler for understanding how benzofuran-based structures are processed biologically. rsc.orgmdpi.com
Advanced Analytical and Computational Methodologies for Benzofuran Amino Acid Research
Spectroscopic Techniques for Investigating Molecular Structures and Conformations
Spectroscopic methods are indispensable for the detailed structural characterization of (R)-2-Amino-2-(benzofuran-2-YL)acetic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical spectroscopy provide complementary information regarding the molecule's connectivity, mass, and absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the molecular structure in solution. For this compound, 1D NMR (¹H and ¹³C) and 2D NMR experiments (like COSY and HSQC) are employed to assign specific signals to each proton and carbon atom. The chemical shifts of the protons on the benzofuran (B130515) ring, the alpha-carbon, and the amino group provide definitive evidence of the compound's covalent structure. For instance, the alpha-proton (αH) typically appears in a distinct region of the ¹H NMR spectrum, and its coupling to the adjacent amino protons can provide conformational insights.
Interactive Table 1: Illustrative ¹H NMR Chemical Shift Assignments for this compound.
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (Benzofuran) | 7.0 - 7.8 | Multiplet | The specific shifts depend on the substitution pattern and solvent. |
| α-H (alpha-proton) | 4.5 - 5.0 | Singlet/Doublet | Its position is influenced by the adjacent amino and carboxyl groups. |
| NH₂ (amino protons) | 7.5 - 8.5 | Broad Singlet | Exchangeable with D₂O; chemical shift is concentration and solvent dependent. |
| COOH (carboxyl proton) | 10.0 - 12.0 | Broad Singlet | Often very broad and may not be observed depending on conditions. |
Mass Spectrometry (MS) is utilized to determine the precise molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the compound, C₁₀H₉NO₃, by providing a mass measurement with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure by showing the loss of characteristic fragments, such as the carboxyl group.
Chiroptical Spectroscopy , particularly Electronic Circular Dichroism (ECD), is vital for confirming the absolute configuration of the chiral center. The (R)-enantiomer will produce a unique ECD spectrum that is a mirror image of the spectrum for the (S)-enantiomer. By comparing the experimental ECD spectrum with spectra predicted from quantum mechanical calculations, the (R)-configuration at the alpha-carbon can be unambiguously assigned.
In Silico Modeling for Mechanistic Understanding
Computational chemistry provides powerful insights into the behavior of this compound at a molecular level, complementing experimental data and guiding further research.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein. For this compound, docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex. These studies on various benzofuran derivatives have shown interactions with key amino acid residues in protein binding sites, such as Val288, Ser289, and Lys661 in Lysine-Specific Demethylase 1. researchgate.net The benzofuran moiety often participates in hydrophobic or π-π stacking interactions, while the amino and carboxyl groups can form critical hydrogen bonds. nih.gov
Following docking, Molecular Dynamics (MD) simulations are performed to study the stability and conformational dynamics of the ligand-target complex over time. An MD simulation of a benzofuran derivative bound to a target like the M. tuberculosis Polyketide Synthase 13 enzyme can reveal how the complex behaves in a simulated physiological environment, confirming the stability of the interactions predicted by docking. nih.gov These simulations provide a deeper understanding of the binding thermodynamics and kinetics.
Interactive Table 2: Summary of In Silico Studies on Benzofuran Derivatives.
| Compound Class | Protein Target | Key Interacting Residues | Computational Method | Finding | Reference |
| Benzofuran Derivatives | Lysine-Specific Demethylase 1 (LSD1) | Val288, Ser289, Gly314, Thr624, Lys661 | Molecular Docking, MD Simulations | Identification of key binding modes and interactions explaining activity differences. | researchgate.net |
| 4-Nitrophenyl Benzofurans | Bovine Serum Albumin (BSA) | Not specified | Molecular Docking | Benzomonofuran binds to the interior, while benzodifuran binds to the surface. | mdpi.comnih.gov |
| Benzofuran-1,3,4-Oxadiazoles | Mtb Polyketide Synthase 13 (Pks13) | Not specified | Molecular Docking, MD Simulations | Predicted stable binding in the active site with strong binding energies. | nih.gov |
| 2-phenyl-benzofuran-3-carboxamides | S. aureus Sortase A | Cys184, Trp194, Arg197 | Molecular Docking | Derivatives share a similar binding pattern with the natural substrate. | nih.gov |
Computational methods are essential for understanding the intrinsic properties of chiral molecules. Conformational analysis using quantum mechanics, often employing Density Functional Theory (DFT), can identify the low-energy conformations of this compound. nih.gov These calculations help rationalize the molecule's preferred three-dimensional shape, which is crucial for its interaction with chiral environments like protein binding sites.
Furthermore, these computational approaches are used to predict chiroptical properties. By calculating the theoretical ECD spectrum for the (R)-configuration and comparing it to experimental data, the absolute stereochemistry can be confirmed. This synergy between computational prediction and experimental measurement is a cornerstone of modern stereochemical analysis.
Advanced Chromatographic Methods for Enantiomeric Separation and Purity Assessment
The biological activity of chiral molecules is often enantiomer-specific. Therefore, methods to separate enantiomers and assess enantiomeric purity are critical. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and effective technique for this purpose.
For the separation of the (R)- and (S)-enantiomers of 2-Amino-2-(benzofuran-2-YL)acetic acid, several types of CSPs are applicable. These include:
Macrocyclic Glycopeptide CSPs: Phases based on antibiotics like teicoplanin are particularly effective for the direct separation of underivatized amino acids. mst.edusigmaaldrich.com They offer multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation.
Crown Ether CSPs: These are well-suited for separating primary amino acids, where the chiral crown ether selectively complexes with the protonated amino group. chromatographyonline.com
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support can resolve a wide range of chiral compounds, often after derivatization to enhance interaction with the CSP. yakhak.org
The choice of mobile phase, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, is optimized to achieve the best resolution between the enantiomers. mst.edu Once a separation method is developed, it can be used to determine the enantiomeric purity (or enantiomeric excess) of a sample of this compound by quantifying the area of the minor (S)-enantiomer peak relative to the major (R)-enantiomer peak. This assessment is crucial for quality control and for understanding the stereoselectivity of synthetic processes. nih.govresearchgate.net
Interactive Table 3: Comparison of Chiral Stationary Phases (CSPs) for Amino Acid Separation.
| CSP Type | Chiral Selector Example | Typical Analytes | Separation Principle | Advantages |
| Macrocyclic Glycopeptide | Teicoplanin | Underivatized amino acids | H-bonding, ionic, inclusion | Broad applicability, no derivatization needed. |
| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Primary amino acids | Host-guest complexation | High selectivity for primary amines. |
| Polysaccharide | Cellulose/Amylose Phenylcarbamates | Derivatized amino acids | H-bonding, π-π interactions, steric fit | Wide range of applications, high loading capacity. |
| Ligand Exchange | L-Proline or L-Hydroxyproline | Underivatized amino acids | Metal complexation (e.g., Cu²⁺) | Reversal of elution order possible. |
Emerging Research Avenues and Future Prospects for the R 2 Amino 2 Benzofuran 2 Yl Acetic Acid Scaffold
Development of Next-Generation Chiral Catalysts Utilizing Benzofuran (B130515) Amino Acid Motifs
The inherent chirality of the (R)-2-Amino-2-(benzofuran-2-YL)acetic acid scaffold makes it an attractive candidate for the design of novel chiral catalysts and ligands for asymmetric synthesis. Research in this area is expanding, with a focus on creating catalysts that offer high enantioselectivity, stability, and efficiency.
Chiral ligands derived from amino acids and related structures have proven effective in a variety of metal-catalyzed asymmetric reactions. For instance, chiral β-amino alcohol ligands have been successfully employed in copper(II)-catalyzed asymmetric Henry reactions of benzofuran-2-carbaldehydes, yielding products with high enantiomeric excess (up to 98% ee). rsc.org This demonstrates the potential of incorporating the benzofuran motif into ligand design to influence stereochemical outcomes.
Furthermore, studies have shown that chiral β-amino acid derivatives can act as effective chiral additives in the asymmetric cationic polymerization of benzofuran. nih.gov The use of these additives, in conjunction with a Lewis acid catalyst like aluminum chloride, has enabled the synthesis of optically active polybenzofurans with controlled molecular weights and high specific optical rotations. nih.gov The bulkiness of substituents on the amino acid was found to directly impact the enantioselectivity of the polymerization process. nih.gov These findings suggest that catalysts derived from the this compound scaffold could be highly effective in controlling the stereochemistry of polymerization reactions.
Table 1: Application of Benzofuran-Derived Chiral Auxiliaries in Asymmetric Synthesis
| Reaction Type | Catalyst/Ligand System | Substrate | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Henry Reaction | Copper(II) / Chiral β-amino alcohol | Benzofuran-2-carbaldehyde | Up to 98% | rsc.org |
| Asymmetric Cationic Polymerization | AlCl₃ / Chiral β-amino acid derivative | Benzofuran | High optical rotation | nih.gov |
| Asymmetric Mannich Reaction | Quinine-derived bifunctional catalyst | 3-Substituted benzofuranones | Up to 98% | globethesis.com |
Future work will likely focus on synthesizing and evaluating a broader range of catalysts based on this specific amino acid, exploring their utility in key organic transformations such as asymmetric alkylations, reductions, and cycloadditions.
Integration into High-Throughput Screening Libraries for Academic Target Identification
The benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds and approved drugs. acs.orgnih.gov Consequently, derivatives of this compound are ideal candidates for inclusion in small molecule libraries used for high-throughput screening (HTS). These libraries are essential tools for identifying novel ligands and modulators for a wide range of biological targets.
Diversity-oriented synthesis (DOS) is a key strategy for creating compound libraries with broad structural and chemical diversity. acs.orgnih.govacs.org Efficient synthetic protocols have been developed for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds. acs.orgnih.govacs.org These methods allow for systematic variation of substituents, leading to collections of compounds with diverse physicochemical properties suitable for screening campaigns. For example, an HTS campaign screening around 300,000 compounds identified a benzofuran class of Hepatitis C Virus (HCV) inhibitors, which were subsequently optimized to achieve potent activity (EC₅₀ < 100 nM) and high selectivity. nih.gov Similarly, a fluorescent-based ultra-high-throughput screen identified a benzofuran oxoacetic acid derivative as a binder for the cellular signaling protein EPAC1. nih.gov
The incorporation of the this compound scaffold into such libraries offers several advantages:
Structural Rigidity: The fused ring system provides a constrained conformation, which can lead to higher binding affinity and selectivity for a target protein.
Chirality: The defined stereocenter allows for the exploration of stereospecific interactions with biological targets, a critical factor in drug design.
Synthetic Tractability: The amino acid functionality provides a convenient handle for further chemical modification and library expansion through techniques like amide coupling.
By integrating these unique benzofuran amino acid derivatives into academic and industrial screening collections, researchers can accelerate the discovery of novel probes and lead compounds for challenging biological targets.
Computational Design of Functional Benzofuran Amino Acid Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. The this compound scaffold is well-suited for in silico design approaches to develop functional derivatives.
Molecular docking studies are frequently employed to predict the binding modes and affinities of benzofuran derivatives to various biological targets. jazindia.comtandfonline.comnih.gov For instance, computational analyses have been used to investigate the binding of benzofuran-2-carboxylic acids to Pim-1 kinase, providing insights for the design of more potent inhibitors for prostate cancer. nih.gov Similarly, docking simulations helped to explore the binding patterns of benzofuran-piperazine hybrids as novel Type II inhibitors of cyclin-dependent kinase 2 (CDK2). tandfonline.com These studies highlight how computational methods can guide the strategic placement of functional groups on the benzofuran ring to optimize interactions with target proteins.
Beyond docking, other in silico methods are crucial for designing novel benzofuran derivatives:
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new scaffolds that fit the model. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of ligand-protein complexes and predict the dynamic behavior of benzofuran derivatives within a binding site. nih.gov
ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed compounds, helping to prioritize candidates with favorable drug-like profiles early in the design process. jazindia.comresearchgate.net
Table 2: Examples of Computational Approaches in Benzofuran Derivative Design
| Computational Method | Biological Target | Goal of Study | Reference |
|---|---|---|---|
| Molecular Docking | Pim-1 Kinase | Predict binding interactions of inhibitors | nih.gov |
| Molecular Docking | CDK2 | Explore binding patterns of Type II inhibitors | tandfonline.com |
| Molecular Docking / MD Simulation | M. tuberculosis Polyketide Synthase 13 | Identify lead inhibitors | nih.gov |
These computational strategies will be instrumental in exploring the vast chemical space accessible from the this compound scaffold, accelerating the development of derivatives with tailored functions as enzyme inhibitors, receptor modulators, or materials with specific electronic properties.
Contributions to Chemical Biology and Advanced Materials Science Research
The unique photophysical and chemical properties of the benzofuran ring system, combined with the versatility of the amino acid moiety, open up exciting possibilities in chemical biology and materials science.
Chemical Biology: Unnatural amino acids are powerful tools for probing biological systems. nih.gov Fluorescent amino acids, in particular, can be incorporated into peptides and proteins to study protein conformation, interactions, and localization without the need for bulky external fluorophores. nih.gov Researchers have successfully synthesized fluorescent dibenzofuran (B1670420) α-amino acids that exhibit excellent quantum yields and brightness. nih.gov These probes have been used as Förster resonance energy transfer (FRET) donors to monitor the enzymatic activity of proteases like trypsin. nih.gov The this compound scaffold could be similarly modified to create novel fluorescent probes for studying a wide range of biological processes. The amino acid functionality allows for its direct incorporation into peptides via solid-phase peptide synthesis (SPPS), enabling the precise placement of the benzofuran probe within a peptide sequence. nih.gov
Advanced Materials Science: Benzofuran-containing polymers are an emerging class of materials with potential applications in electronics and energy storage. numberanalytics.comontosight.ainumberanalytics.com The benzofuran moiety can impart desirable optical and electrical properties, such as high charge carrier mobility and fluorescence. numberanalytics.com Polymers incorporating benzofuran have been investigated for use in:
Organic Light-Emitting Diodes (OLEDs) numberanalytics.com
Organic Photovoltaics (OPVs) numberanalytics.com
Energy storage devices numberanalytics.com
Biocompatible materials for drug delivery and tissue engineering ontosight.ai
The this compound scaffold provides a functionalized monomer for the synthesis of novel polymers. For example, polyamides, polyesters, and polybenzimidazoles have been prepared using benzofuran derivatives. researchgate.net The amino and carboxylic acid groups of the scaffold offer reactive sites for polymerization, while the chiral nature of the monomer could be used to induce specific secondary structures, such as helical conformations, in the resulting polymers, potentially leading to materials with unique chiroptical properties.
Q & A
Basic: What are the recommended safety protocols for handling (R)-2-amino-2-(benzofuran-2-yl)acetic acid in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. A face shield is recommended for high-risk operations (e.g., powder handling) .
- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors. Ensure local exhaust ventilation if handling large quantities .
- Storage: Store in airtight containers under dry, cool conditions (2–8°C) away from light and incompatible materials (e.g., strong oxidizers) .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent aerosolization .
Basic: What synthetic routes are effective for producing this compound?
Answer:
- Chiral Pool Synthesis: Start with benzofuran-2-carboxylic acid derivatives. Introduce the amino group via Strecker synthesis or enzymatic resolution to achieve the (R)-configuration .
- Asymmetric Catalysis: Use chiral catalysts (e.g., BINAP-metal complexes) in α-amination reactions to stereoselectively form the C–N bond .
- Post-Functionalization: Modify pre-synthesized benzofuran scaffolds. For example, brominate the benzofuran ring at the 5-position, followed by Pd-catalyzed coupling to introduce the acetic acid moiety .
Advanced: How can X-ray crystallography and ORTEP-III be applied to resolve structural ambiguities in this compound?
Answer:
- Crystal Growth: Optimize solvent systems (e.g., DMSO/water) to obtain high-quality single crystals. Slow evaporation at 4°C is preferred for benzofuran derivatives .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystallography. SHELXL (for refinement) and SHELXD (for phase determination) are critical for resolving chiral centers and hydrogen-bonding networks .
- ORTEP-III Visualization: Generate thermal ellipsoid plots to assess positional disorder or anisotropic displacement parameters. This is crucial for validating the (R)-configuration and detecting potential twinning in benzofuran-containing crystals .
Advanced: What methodologies ensure enantiomeric purity during chiral resolution?
Answer:
- Chiral Chromatography: Use amylose- or cellulose-based columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol gradients. Monitor retention times and peak splitting to assess enantiomeric excess (ee) .
- Kinetic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the (S)-enantiomer from racemic mixtures. Typical ee values >98% are achievable with optimized reaction times .
- Circular Dichroism (CD): Validate chirality by comparing experimental CD spectra (200–250 nm) with computational predictions (e.g., TD-DFT). Benzofuran’s π→π* transitions are sensitive to stereochemistry .
Advanced: How can computational tools predict synthetic pathways and optimize reaction conditions?
Answer:
- Retrosynthetic Analysis: Use AI-driven platforms (e.g., Reaxys or Pistachio) to identify viable precursors. For benzofuran derivatives, prioritize furan ring closure via Perkin or Kostanecki–Robinson reactions .
- DFT Calculations: Simulate transition states to evaluate energy barriers for stereoselective steps (e.g., amination). B3LYP/6-31G(d) is a reliable basis set for predicting enantiomer stability .
- Machine Learning: Train models on reaction databases to predict optimal catalysts, solvents, and temperatures. For example, random forest algorithms can correlate benzofuran substituents with reaction yields .
Advanced: How should researchers address contradictions in spectroscopic data during characterization?
Answer:
- Multi-Technique Cross-Validation:
- NMR Discrepancies: Compare -NMR chemical shifts with computed values (e.g., ACD/Labs). Aromatic protons in benzofuran typically resonate at δ 6.8–7.5 ppm; deviations may indicate impurities .
- Mass Spectrometry: Use HRMS (High-Resolution MS) to confirm molecular ions. For example, the [M+H] peak for CHNO should match 192.0655 Da (±5 ppm) .
- IR Spectroscopy: Validate functional groups (e.g., NH stretch at ~3350 cm, C=O at ~1700 cm). Inconsistent peaks may signal degradation or tautomerism .
Advanced: What strategies are used to evaluate the pharmacological potential of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
